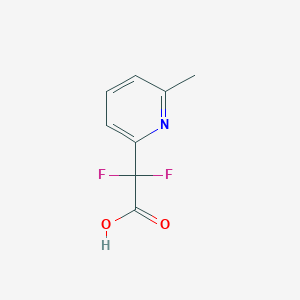

Difluoro(6-methylpyridin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Difluoro(6-methylpyridin-2-yl)acetic acid”, also known as MFA, is a heterocyclic compound that belongs to the family of pyridines. It has a molecular formula of C8H7F2NO2 and a molecular weight of 187.143 .

Molecular Structure Analysis

The molecular structure of “Difluoro(6-methylpyridin-2-yl)acetic acid” consists of a pyridine ring with a methyl group at the 6th position and a difluoroacetic acid group attached to the pyridine ring .

Physical And Chemical Properties Analysis

“Difluoro(6-methylpyridin-2-yl)acetic acid” has a molecular weight of 187.143 .

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic synthesis, Difluoro(6-methylpyridin-2-yl)acetic acid can be employed in the preparation of fluorinated pyridines, which are valuable intermediates for pharmaceuticals and agrochemicals. The difluoro moiety is particularly interesting for its potential to enhance the stability and reactivity of the synthesized compounds .

Biochemistry

In biochemistry, Difluoro(6-methylpyridin-2-yl)acetic acid might be used to study the behavior of fluorinated compounds within biological systems. It can help in understanding the interaction of fluorinated molecules with enzymes and receptors .

Pharmacology

Pharmacologically, this compound could be explored for its potential effects on various biological pathways. The influence of fluorine atoms on the metabolic stability and distribution of the compound within the body can be of particular interest .

Chemical Engineering

From a chemical engineering perspective, Difluoro(6-methylpyridin-2-yl)acetic acid can be involved in process optimization studies, where its properties might influence the development of more efficient synthetic routes or catalytic processes .

Materials Science

In materials science, the compound could be investigated for its potential use in the development of new materials, especially those requiring the incorporation of fluorinated organic molecules, which can impart unique physical and chemical properties .

Environmental Science

Lastly, the environmental impact of Difluoro(6-methylpyridin-2-yl)acetic acid and its derivatives can be studied. Research might focus on its biodegradability, potential accumulation in ecosystems, and the effects of its breakdown products on the environment .

Propiedades

IUPAC Name |

2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-3-2-4-6(11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQPPJOUCBAFOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoro(6-methylpyridin-2-yl)acetic acid | |

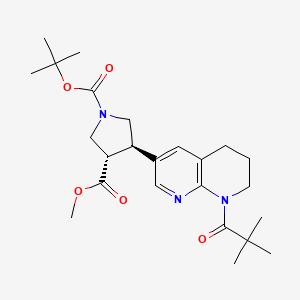

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)